GDC-0575 is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1) developed by Genentech. [] CHK1 plays a crucial role in the DNA damage response pathway, acting as a critical regulator of cell cycle checkpoints. [, ] By inhibiting CHK1, GDC-0575 disrupts the DNA damage response, leading to cell cycle progression despite DNA damage, ultimately resulting in cell death. [, ] GDC-0575 is primarily utilized in preclinical research to investigate its potential as an anticancer agent and to elucidate the role of CHK1 in various cellular processes. [, , , , , , , , , , ]
GDC-0575, also known as ARRY-575 or RG7741, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents like cytarabine in treating acute myeloid leukemia. The compound exhibits an IC50 value of 1.2 nM, indicating its high potency against CHK1, which plays a critical role in the cellular response to DNA damage and cell cycle regulation.
GDC-0575 belongs to the class of small-molecule inhibitors specifically targeting CHK1, a serine/threonine kinase involved in cell cycle control and DNA damage response. This compound is categorized as an antineoplastic agent due to its application in cancer treatment. Its development was driven by the need to overcome resistance mechanisms in cancer therapies, particularly in hematological malignancies.
The synthesis of GDC-0575 involves a multi-step process that begins with the functionalization of 7-azaindole derivatives. A notable route includes the reaction of 5-bromo-4-chloro-3-nitro-7-azaindole with various reagents under controlled conditions to yield the desired product. Key steps include:
GDC-0575's molecular structure is characterized by its unique arrangement of atoms that confer its inhibitory properties against CHK1. The compound features a complex structure that can be represented as follows:
The structural representation of GDC-0575 can be visualized through chemical drawing software or databases that provide detailed insights into bond types, angles, and spatial configuration.
The synthesis of GDC-0575 involves several critical reactions:
These reactions are carefully monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product purity.
GDC-0575 acts primarily by inhibiting CHK1 activity, which is pivotal in regulating cell cycle checkpoints following DNA damage. The mechanism involves:
GDC-0575 is characterized by several physical properties:
The chemical properties include:
GDC-0575 is primarily utilized in scientific research focused on cancer treatment strategies:
GDC-0575 (ARRY-575, RG7741) is a highly selective ATP-competitive inhibitor targeting the CHK1 kinase domain, exhibiting potent inhibition with an IC₅₀ of 1.2 nM [6] [10]. Its selectivity arises from precise molecular interactions within the ATP-binding pocket:
Table 1: Structural Determinants of GDC-0575-CHK1 Binding
Binding Site Residue | Interaction Type | Functional Significance |
---|---|---|
Cys87/Glu91 | Hydrogen bonding | Anchors inhibitor to hinge region |
Leu84 | Hydrophobic packing | Excludes ATP via steric hindrance |
Asp148/Phe149 | Stereospecific fit | Enhances selectivity over CDKs |
Val68 | Van der Waals | Stabilizes inactive conformation |
This structural complementarity enables >100-fold selectivity for CHK1 over CHK2 and other kinases, minimizing collateral inhibition [6] [10].
GDC-0575 disrupts CHK1-mediated DNA damage response (DDR) signaling through three primary mechanisms:
Table 2: Biomarker Changes Post-GDC-0575 Treatment
Biomarker | Change | Functional Consequence |
---|---|---|
pSer296-CHK1 | ↓ 90% (IC₅₀ 48 nM) | Loss of CHK1 autoregulation |
pSer139-H2AX (γH₂AX) | ↑ 4-fold | DSB accumulation |
CDC25A | Stabilized | Premature CDK1/2 activation |
Cleaved caspase-3 | ↑ 6-13 fold | Apoptosis induction |
Notably, TP53-mutant cells exhibit heightened dependence on CHK1 for DDR, making them uniquely vulnerable [4] [8].
GDC-0575 potentiates genotoxic chemotherapeutics by disabling CHK1-mediated DNA repair, with efficacy dictated by tumor genetics:
Mechanistically, gemcitabine-induced dNTP depletion creates replication stress, while GDC-0575 abrogates CHK1-driven salvage pathways, increasing DSBs and mitotic catastrophe [3] [4].
TP53 Mutation Dependence:
TP53 loss inactivates the G₁ checkpoint, forcing reliance on CHK1-mediated S/G₂ arrest—a vulnerability exploited by GDC-0575 [4] [8].
Cross-Therapeutic Potentiation:
Table 3: Clinical Activity of GDC-0575 Combinations in Phase I Trials
Combination Agent | Tumor Type | Response Rate (PR) | Key Predictive Biomarker |
---|---|---|---|
Gemcitabine (1000 mg/m²) | Refractory solid tumors | 4/102 (3.9%) | TP53 mutation (3/4 responders) |
Gemcitabine (500 mg/m²) | Soft-tissue sarcoma | 2/10 (20%)* | TP53 loss-of-function |
Irinotecan | Colon cancer xenografts | Tumor growth delay: 21 days | p53 deficiency |
*Exceptional, long-lasting responses observed [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7